molecular formula C31H25FN2O3S B11618452 [11-(3-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone

[11-(3-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone

Cat. No.: B11618452
M. Wt: 524.6 g/mol
InChI Key: GPJHBWFOIFMUSH-UHFFFAOYSA-N
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Description

11-(3-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. Common starting materials might include substituted benzene rings and thiophene derivatives. The synthesis could involve:

    Nucleophilic substitution reactions: to introduce the fluorophenyl and methoxyphenyl groups.

    Cyclization reactions: to form the dibenzo[b,e][1,4]diazepine core.

    Carbonylation reactions: to introduce the thienylcarbonyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl and thienylcarbonyl groups might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

Medicinal applications could include its use as an active pharmaceutical ingredient (API) in drugs targeting specific diseases or conditions.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,e][1,4]diazepines: Other compounds in this class might include clozapine or loxapine, which are known for their antipsychotic properties.

    Thienylcarbonyl derivatives: Compounds like thiophene-2-carboxylic acid derivatives, which are used in various chemical syntheses.

Uniqueness

The unique combination of fluorophenyl, methoxyphenyl, and thienylcarbonyl groups in 11-(3-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE might confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C31H25FN2O3S

Molecular Weight

524.6 g/mol

IUPAC Name

6-(3-fluorophenyl)-9-(4-methoxyphenyl)-5-(thiophene-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H25FN2O3S/c1-37-23-13-11-19(12-14-23)21-17-25-29(27(35)18-21)30(20-6-4-7-22(32)16-20)34(31(36)28-10-5-15-38-28)26-9-3-2-8-24(26)33-25/h2-16,21,30,33H,17-18H2,1H3

InChI Key

GPJHBWFOIFMUSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CS5)C6=CC(=CC=C6)F)C(=O)C2

Origin of Product

United States

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